

# Application Notes and Protocols: Europium Nitrate in Actinide Separation Processes

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## Compound of Interest

Compound Name: *Europium nitrate*

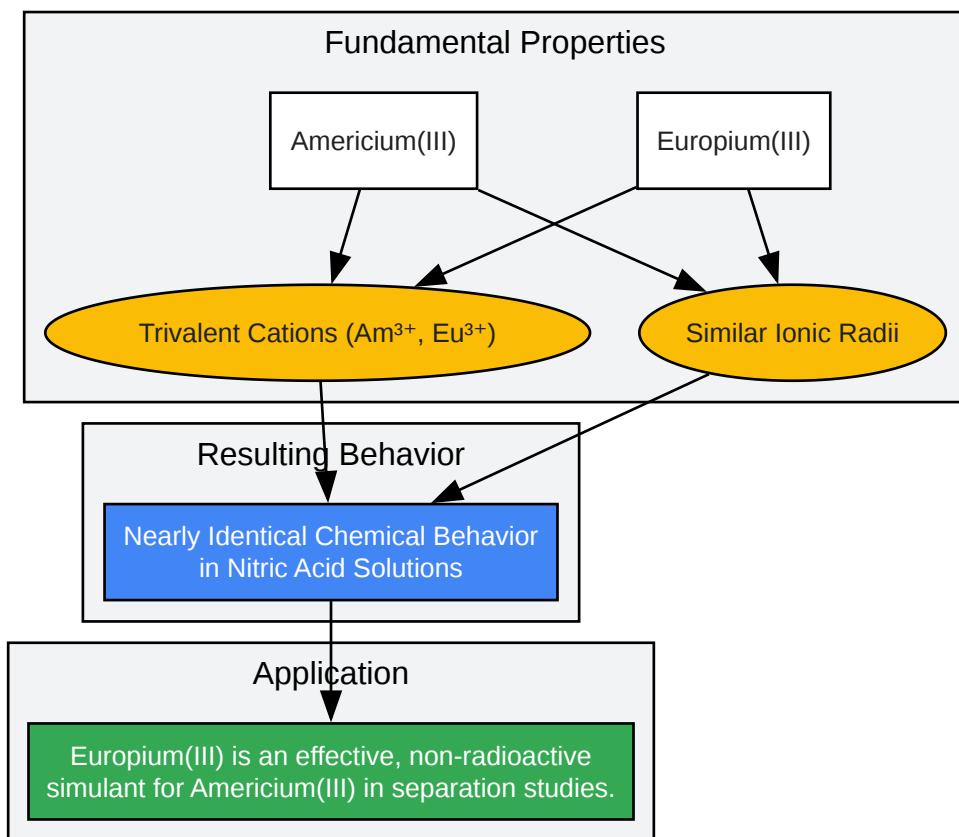
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## Introduction: The Role of Europium(III) as an Actinide Simulant

In the context of nuclear fuel reprocessing and radioactive waste management, the separation of trivalent minor actinides ( $\text{Am}^{3+}$ ,  $\text{Cm}^{3+}$ ) from lanthanide fission products is a critical and challenging task. This difficulty arises from their nearly identical ionic radii and charge, leading to similar chemical behaviors in solution. To develop and optimize these complex separation processes, researchers frequently utilize non-radioactive simulants to avoid the hazards and specialized facilities required for handling highly radioactive elements.

Europium(III) nitrate is widely employed as an excellent chemical analog for trivalent actinides, particularly Americium(III). The justification for this substitution is rooted in their fundamental chemical properties:  $\text{Eu}^{3+}$  and  $\text{Am}^{3+}$  possess very similar ionic radii and predominantly exist in the +3 oxidation state in nitric acid solutions, which are common in reprocessing. This similarity allows for the development and testing of novel ligands, solvents, and separation schemes with high confidence that the observed behavior of europium will closely mirror that of americium.



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**Caption:** Logical diagram illustrating why Europium(III) is an effective simulant for Americium(III).

## Application Note 1: Solvent Extraction for Actinide-Lanthanide Separation

Solvent extraction, or liquid-liquid extraction, is a primary technique for separating actinides from lanthanides. It relies on the preferential partitioning of metal ions between two immiscible liquid phases: an aqueous phase (typically nitric acid containing the dissolved metals) and an organic phase (an extracting ligand dissolved in a suitable diluent). The selectivity of the separation is determined by the specific chemical interactions between the extractant and the metal ions. Nitrogen and sulfur-based "soft donor" ligands have shown significant promise as they tend to bind more strongly to the slightly "softer" trivalent actinides than the "harder" lanthanides.<sup>[1]</sup>

## Data Presentation: Separation Factors in Solvent Extraction

The efficiency of a separation is quantified by the distribution ratio (D) and the separation factor (SF). The distribution ratio is the concentration of the metal in the organic phase divided by its concentration in the aqueous phase at equilibrium. The separation factor between two metals (e.g., Am and Eu) is the ratio of their distribution ratios ( $SF_{Am/Eu} = D_{Am} / D_{Eu}$ ). A high separation factor indicates a good separation.

Extractant System	Aqueous Phase	Diluent	SF <sub>Am/Eu</sub>	Reference(s)
Cyanex-301	Nitrate Medium	Toluene	~5,000	[2]
Cyanex-301 with 1,10-phenanthroline (N-donor)	Nitrate Medium	Toluene	>40,000	[1][2]
Camphor-Bis-Triazinyl Pyridine (C5-BTBP)	Nitric Acid	1,1,2,2-Tetrachloroethane	>60 e	[3]
CyMe4BTPhen in [A336][NO <sub>3</sub> ] (Ionic Liquid)	3 M HNO <sub>3</sub>	-	156 - 493	[4]
N,N-diisopropyl-N',N'-didodecyldiglycol amide (iPDdDGA)	0.25 - 3 M HNO <sub>3</sub>	-	~3.0 (for Cm/Am)	[5]
Novel (dppz)-BTPhen Ligand	2 M HNO <sub>3</sub>	-	~225	[6]
T2EHDGA or TODGA with HEH[EHP]	0.5 M HNO <sub>3</sub>	n-dodecane	>60	[7]

# Experimental Protocol: Solvent Extraction of Am(III) and Eu(III) using Cyanex-301 and a Synergist

This protocol describes a typical batch experiment to determine the separation factor of Americium(III) from Europium(III).

## 1. Reagent Preparation:

- Aqueous Phase: Prepare a stock solution of 1 M nitric acid ( $\text{HNO}_3$ ). Spike with radioactive tracers of  $^{241}\text{Am}$  and  $^{152}\text{Eu}$  to achieve a measurable activity. The final metal ion concentration is typically in the tracer range ( $< 10^{-6}$  M).
- Organic Phase: Prepare a solution of 0.05 M Cyanex-301 (bis(2,4,4-trimethylpentyl) dithiophosphinic acid) and 0.05 M 1,10-phenanthroline (synergist) in high-purity toluene.

## 2. Extraction Procedure:

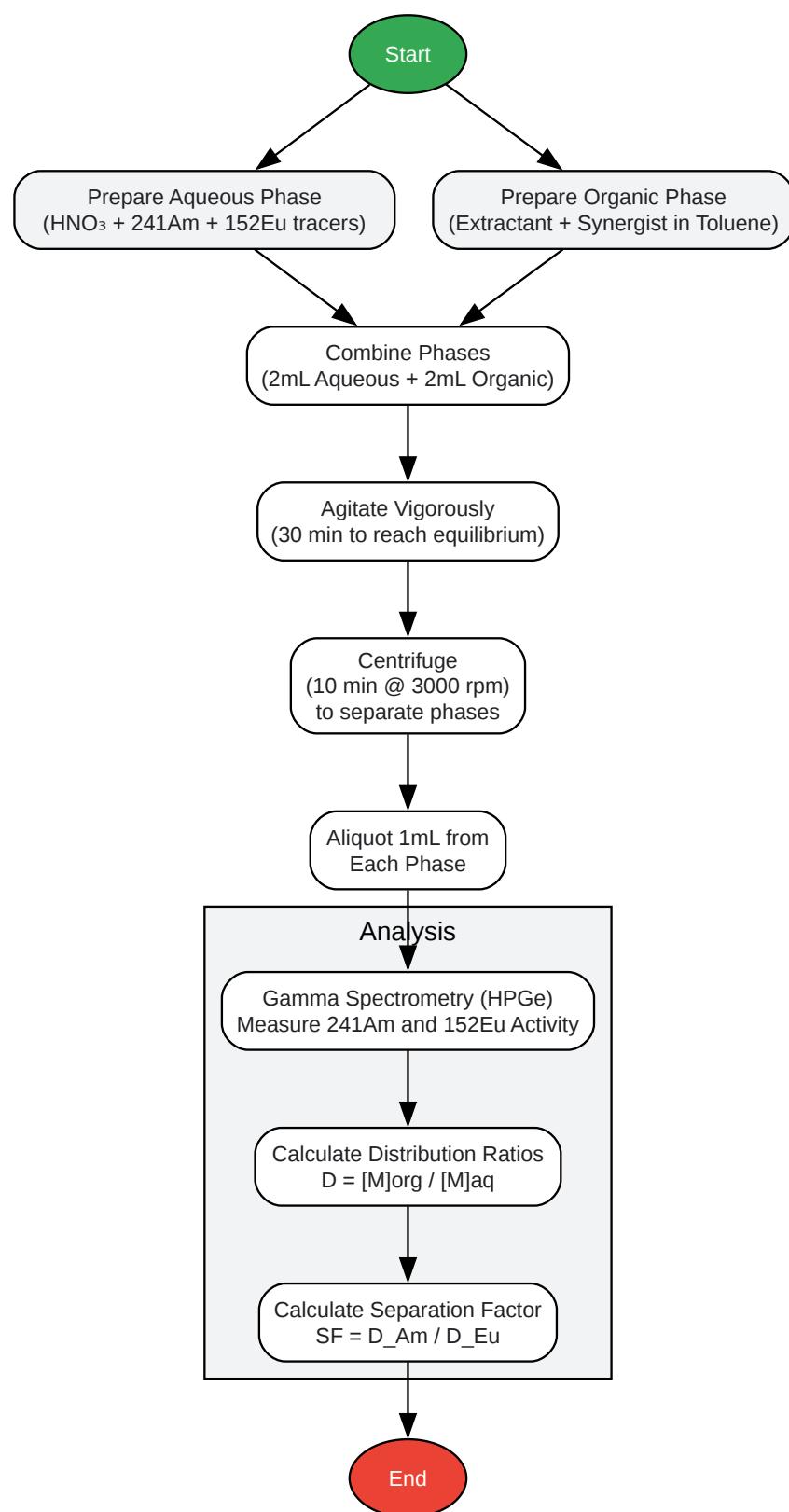
- In a centrifuge tube, combine 2 mL of the prepared aqueous phase with 2 mL of the organic phase.
- Seal the tube and agitate vigorously using a mechanical shaker for at least 30 minutes to ensure equilibrium is reached. Contact times may need to be optimized for different systems; some kinetics can be slow, requiring hours.<sup>[4]</sup>
- Centrifuge the mixture at 3000 rpm for 10 minutes to ensure complete separation of the two phases.

## 3. Sampling and Analysis:

- Carefully pipette a 1 mL aliquot from both the aqueous and organic phases into separate counting vials.
- Measure the gamma activity of  $^{241}\text{Am}$  (59.5 keV) and  $^{152}\text{Eu}$  (121.8 keV) in each aliquot using a calibrated High-Purity Germanium (HPGe) detector.

## 4. Data Calculation:

- Calculate the distribution ratio (D) for each metal:
  - $D = (\text{Counts per minute per mL in organic phase}) / (\text{Counts per minute per mL in aqueous phase})$
- Calculate the separation factor (SF):
  - $SF_{Am/Eu} = D_{Am} / D_{Eu}$

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**Caption:** Experimental workflow for a typical solvent extraction separation of Am(III) and Eu(III).

## Application Note 2: Extraction Chromatography for Actinide Separation

Extraction chromatography combines the selectivity of solvent extraction with the multi-stage separation power of column chromatography. The stationary phase consists of an inert polymeric support coated with a selective extractant. This technique is highly effective for separating trace amounts of actinides from complex matrices. Resins like TEVA and DGA are commonly used for actinide separations.[8][9]

## Data Presentation: Distribution Coefficients in Extraction Chromatography

In chromatography, the retention of an element is described by the weight distribution coefficient ( $D_g$  or  $K_d$ ), defined as the amount of analyte on the resin per gram divided by the amount of analyte in the solution per milliliter. High  $D_g$  values indicate strong retention.

Resin / Material	Analyte	Aqueous Phase	Dg or K' Value	Reference(s)
Composite CMPO-PAN	Europium	3 M HNO <sub>3</sub>	>100	[10]
Composite CMPO-PAN	Americium	3 M HNO <sub>3</sub>	>100	[10]
Camphor-Bis-Triazinyl Pyridine (CA-BTP) Resin	Am(III)	0.1 - 4.0 M HNO <sub>3</sub>	Strong preference	[3]
Camphor-Bis-Triazinyl Pyridine (CA-BTP) Resin	Eu(III)	0.1 - 4.0 M HNO <sub>3</sub>	Little affinity	[3]
Triskem TK221 Resin (DGA, CMPO)	Actinides	3 M HNO <sub>3</sub>	>1000	[8]
Actinide Resin (DIPEX)	Varies	0.01 - 9 M HNO <sub>3</sub> / HCl	Varies	[11]

## Experimental Protocol: Chromatographic Separation of Am(III) and Eu(III)

This protocol outlines a method for separating Am(III) from Eu(III) using a column packed with a selective resin.

### 1. Column Preparation:

- Use a pre-packed column containing a selective resin (e.g., CA-BTP impregnated on a polymeric support) or pack a small column with ~0.5 g of the resin.
- Pre-condition the column by passing 5-10 column volumes of the loading acid (e.g., 3 M HNO<sub>3</sub>) through it at a flow rate of approximately 1 mL/min.

### 2. Sample Loading:

- Prepare the sample by dissolving it in a small volume (e.g., 1 mL) of the loading acid (3 M  $\text{HNO}_3$ ). The sample should contain tracer amounts of  $^{241}\text{Am}$  and  $^{152}\text{Eu}$ .
- Load the sample onto the top of the resin bed and allow it to flow into the resin.

#### 3. Washing (Europium Elution):

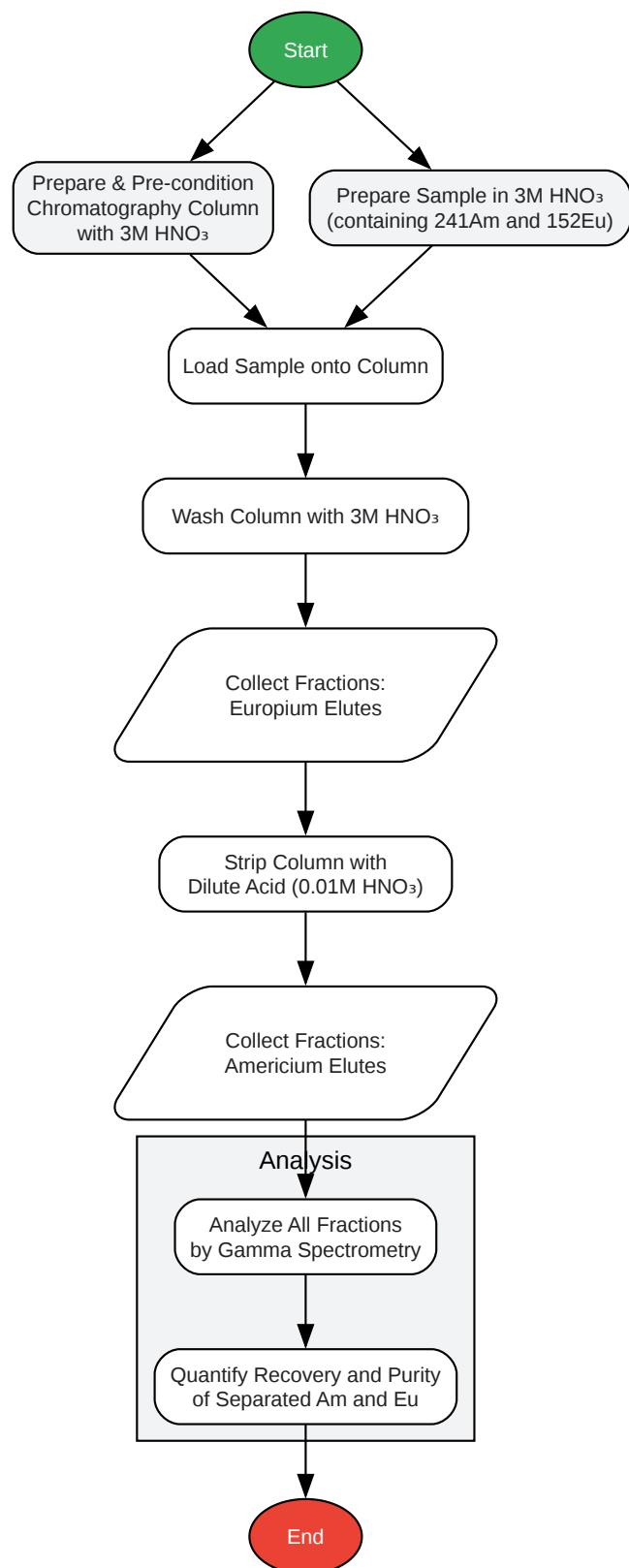
- Wash the column with several column volumes of the loading acid (3 M  $\text{HNO}_3$ ). Since the resin has low affinity for  $\text{Eu}(\text{III})$ , it will pass through the column while  $\text{Am}(\text{III})$  is retained.
- Collect the eluate in fractions (e.g., 1 mL fractions) and monitor the gamma activity to confirm the elution of  $^{152}\text{Eu}$ .

#### 4. Stripping (Americium Elution):

- Once all the europium has been washed from the column, elute the retained americium. This is typically done by using a different aqueous phase that reduces the affinity of  $\text{Am}(\text{III})$  for the resin. This could be a complexing agent or a very dilute acid (e.g., 0.01 M  $\text{HNO}_3$ ).
- Collect the eluate in fractions and monitor the gamma activity to confirm the elution of  $^{241}\text{Am}$ .

#### 5. Analysis:

- Analyze the collected fractions using gamma spectrometry to quantify the recovery and purity of each separated element.

[Click to download full resolution via product page](#)**Caption:** Experimental workflow for the chromatographic separation of Am(III) from Eu(III).

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